3-[4-(4-Chlorophenyl)piperazin-1-ylmethyl]pyrazolo[1,5-a]pyridine
Overview
Description
FAUC 113 is a chemical compound known for its role as a selective antagonist of the dopamine D4 receptor. This compound has garnered significant interest in the field of medicinal chemistry due to its potential therapeutic applications, particularly in the treatment of psychiatric disorders such as schizophrenia .
Preparation Methods
Synthetic Routes and Reaction Conditions
FAUC 113 is synthesized through a series of chemical reactions involving pyrazolo[1,5-a]pyridine derivatives. The reaction conditions often involve the use of organic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), along with catalysts like palladium complexes .
Industrial Production Methods
Industrial production of FAUC 113 involves scaling up the laboratory synthesis procedures while ensuring high yield and purity. This is achieved through optimization of reaction conditions, including temperature, pressure, and the use of high-efficiency catalysts .
Chemical Reactions Analysis
Types of Reactions
FAUC 113 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in the reactions involving FAUC 113 include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various organic solvents . The reaction conditions typically involve controlled temperatures and pressures to ensure the desired chemical transformations.
Major Products Formed
The major products formed from the reactions involving FAUC 113 depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds .
Scientific Research Applications
FAUC 113 has a wide range of scientific research applications, including:
Mechanism of Action
FAUC 113 exerts its effects by selectively binding to and antagonizing the dopamine D4 receptor. This interaction inhibits the receptor’s activity, thereby modulating dopamine signaling pathways in the brain. The molecular targets of FAUC 113 include the dopamine D4 receptor, which is involved in regulating mood, cognition, and behavior .
Comparison with Similar Compounds
FAUC 113 is often compared with other dopamine receptor antagonists, such as:
FAUC 213: Another selective dopamine D4 receptor antagonist with similar pharmacological properties.
Clozapine: An atypical antipsychotic that targets multiple dopamine receptor subtypes, including D2, D3, and D4.
FAUC 113 is unique in its high selectivity for the dopamine D4 receptor, making it a valuable tool for studying the specific role of this receptor subtype in various physiological and pathological processes .
Properties
CAS No. |
221470-50-4 |
---|---|
Molecular Formula |
C18H19ClN4 |
Molecular Weight |
326.8 g/mol |
IUPAC Name |
3-[[4-(4-chlorophenyl)piperazin-1-yl]methyl]pyrazolo[1,5-a]pyridine |
InChI |
InChI=1S/C18H19ClN4/c19-16-4-6-17(7-5-16)22-11-9-21(10-12-22)14-15-13-20-23-8-2-1-3-18(15)23/h1-8,13H,9-12,14H2 |
InChI Key |
XVPRVMIFXXOEFR-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CC2=C3C=CC=CN3N=C2)C4=CC=C(C=C4)Cl |
Canonical SMILES |
C1CN(CCN1CC2=C3C=CC=CN3N=C2)C4=CC=C(C=C4)Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
3-(4-(4-chlorophenyl)piperazinylmethyl)pyrazolo(1,5-a)pyridine 3-4ClPhPipPP FAUC 113 FAUC-113 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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